2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic amine, substituted at the 3-position with a pyrazole ring and at the 8-position with an indole-linked ethanone moiety. This structure combines two heterocyclic systems (indole and pyrazole), which are known to influence pharmacokinetic and pharmacodynamic properties. The indole and pyrazole groups likely enhance interactions with biological targets, such as GPR119 () or nicotinic acetylcholine receptors ().
Properties
IUPAC Name |
2-indol-1-yl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(14-22-11-8-15-4-1-2-5-19(15)22)24-16-6-7-17(24)13-18(12-16)23-10-3-9-21-23/h1-5,8-11,16-18H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECCPWUMIILBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the pyrazole and indole groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
The compound shows promise in pharmacological applications due to its structural features, which may interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with indole and pyrazole scaffolds exhibit anticancer properties. For instance, a study demonstrated that derivatives of indole could inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines ( ). The specific compound's ability to modulate signaling pathways involved in cancer progression is under investigation.
Neuropharmacology
Given the bicyclic structure of the compound, it may have implications in neuropharmacology, particularly concerning disorders like depression and anxiety.
Case Study: Serotonin Receptor Modulation
A study highlighted that indole derivatives can act as serotonin receptor modulators, which are crucial in treating mood disorders ( ). The compound's interaction with serotonin receptors could lead to the development of novel antidepressants.
Antimicrobial Activity
The presence of both indole and pyrazole rings has been linked to antimicrobial properties.
Case Study: Bacterial Inhibition
Research has shown that compounds containing these moieties can inhibit bacterial growth, making them candidates for developing new antibiotics ( ). The specific compound's efficacy against resistant strains is an area of active research.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Indole-Containing Derivatives
- (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one (): Structural Difference: Replaces the ethanone linker with a direct indole-carbonyl group. Synthesis: Achieved via palladium-catalyzed aminocarbonylation, a method adaptable to the target compound’s synthesis .
Pyrazole/Imidazole Derivatives
Thiophene and Pyridine Derivatives
Pharmacologically Active Analogues
Nicotinic Acetylcholine Receptor (nAChR) Modulators
GPR119 and FXR Modulators
- Izencitinibum (): Structural Difference: Features a naphthyridine and propanenitrile substituent on the bicyclic core. Activity: Targets immune pathways, highlighting the core’s versatility in diverse therapeutic applications.
- Tropifexor (FXR Agonist) ():
Table 1: Key Structural and Functional Comparisons
Key Observations :
Heterocyclic Influence : Indole and pyrazole in the target compound may enhance binding to aromatic-rich binding pockets (e.g., serotonin or kinase receptors), whereas thiophene or pyridine analogs prioritize charge transfer or π-stacking.
Synthetic Flexibility : The 8-azabicyclo[3.2.1]octane core supports diverse substitutions, enabling tailored pharmacokinetic profiles (e.g., fluorine in Tropifexor improves stability).
Therapeutic Potential: Structural analogs show activity across receptor families (nAChR, FXR, GPR119), suggesting the target compound’s applicability in metabolic or neurological disorders.
Biological Activity
The compound 2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.443 g/mol. The compound features an indole moiety linked to a pyrazole and an azabicyclo[3.2.1]octane structure, which is significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to This compound exhibit potent inhibitory effects on the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which is involved in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at the site of inflammation .
Table 1: NAAA Inhibitory Activity of Related Compounds
| Compound ID | Structure Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| ARN19689 | Pyrazole-Azabicyclo | 0.042 | Non-covalent |
| ARN16186 | Pyrazole-Azabicyclo | 0.655 | Non-covalent |
2. Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities against various pathogens. For instance, derivatives of pyrazinoindoles have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
3. Anticancer Potential
Research has indicated that certain derivatives exhibit selective cytotoxicity against cancer cell lines, including prostate and breast cancer cells. For example, some pyrazinoindolone derivatives have been reported to inhibit EGFR signaling pathways, demonstrating potential as anticancer agents with IC50 values ranging from 1.7 to 3.9 μM .
The biological activities of This compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity: The compound acts as an inhibitor for enzymes involved in inflammatory processes, enhancing the levels of endogenous anti-inflammatory mediators.
Cellular Interaction: The interaction with various receptors and enzymes allows the compound to modulate cellular signaling pathways, contributing to its therapeutic effects.
Case Study 1: Anti-inflammatory Effects in Animal Models
A study evaluated the anti-inflammatory effects of a pyrazole derivative in a rat model of inflammation induced by carrageenan injection. The results showed a significant reduction in paw edema compared to controls, supporting the potential application of similar compounds in managing inflammatory conditions .
Case Study 2: Anticancer Efficacy in vitro
In vitro studies on prostate cancer cell lines demonstrated that treatment with a derivative led to apoptosis and inhibited cell proliferation significantly more than untreated controls. This suggests that the compound may serve as a lead for developing new anticancer therapies .
Q & A
Q. What synthetic strategies are recommended for constructing the bicyclo[3.2.1]octane core in this compound?
The bicyclo[3.2.1]octane system is typically synthesized via Mannich-type cyclization or intramolecular alkylation reactions. For example, highlights multi-step routes involving ketone intermediates and nucleophilic substitution to install the pyrazole and indole moieties. Key steps include:
- Cyclocondensation of amines with diketones under acidic conditions.
- Catalytic hydrogenation to stabilize strained bicyclic systems .
Purification often employs HPLC or recrystallization to isolate enantiopure forms .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combine NMR spectroscopy (e.g., , , and 2D-COSY) to map proton environments and verify connectivity. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical confirmation, X-ray crystallography (as in ) or VCD (Vibrational Circular Dichroism) is recommended .
Q. What solvents and reaction conditions optimize stability during storage?
Use anhydrous aprotic solvents (e.g., DMF, DCM) under inert atmospheres (N/Ar) to prevent hydrolysis of the ketone group. Store at 2–8°C in amber vials to mitigate photodegradation, as suggested for structurally similar azabicyclic compounds .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or cytochrome P450 isoforms). MD simulations (>100 ns) assess binding stability, while QSAR models correlate substituent effects (e.g., pyrazole vs. triazole) with activity. notes triazole-containing analogs show enhanced receptor affinity due to hydrogen-bonding interactions .
Q. What experimental designs resolve contradictions in reaction yield data?
Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). For example, used a Box-Behnken design to optimize diphenyldiazomethane synthesis, achieving >90% yield. Use ANOVA to validate factor significance and response surface modeling to identify optimal conditions .
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
Leverage directed ortho-metalation (DoM) with strong bases (e.g., LDA) and directing groups (e.g., sulfonamides). Alternatively, microwave-assisted synthesis (100–120°C, 30 min) enhances selectivity for N1-substitution over N2, as observed in for pyrazole derivatives .
Contradictory Data Analysis
Q. How to reconcile discrepancies in biological activity across similar analogs?
Conduct meta-analysis of IC values from enzyme assays (e.g., kinase inhibition) and correlate with ADMET profiles . For example, and highlight that triazole-containing bicyclics exhibit higher metabolic stability than pyrazole analogs but lower solubility. Validate via PAMPA permeability assays and microsomal stability tests .
Q. Why do NMR spectra show unexpected splitting patterns in deuterated solvents?
Investigate dynamic effects (e.g., restricted rotation of the indole moiety) using variable-temperature NMR. Compare with DFT-calculated chemical shifts to distinguish stereochemical anomalies from solvent artifacts. resolved similar issues via - HMBC correlations .
Methodological Guidance
Q. What protocols validate enantiomeric purity for chiral centers in the azabicyclo system?
Use chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 90:10) or SFC (Supercritical Fluid Chromatography) . Confirm via optical rotation and X-ray crystallography (if single crystals are obtainable) .
Q. How to design in vitro assays for evaluating neuropharmacological potential?
Screen against GPCRs (e.g., serotonin 5-HT receptors) using radioligand binding assays (-LSD displacement). Pair with functional assays (e.g., cAMP accumulation) to distinguish agonists/antagonists. notes indole-containing bicyclics modulate dopaminergic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
